(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-8-10-17(11-9-15)27(29)30)25-26-19-6-4-5-7-20(19)34-25/h4-14H,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWPHXUKUZWTMZ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of these findings in drug development.
1. Synthesis of the Compound
The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process that includes the formation of the benzoxazole ring and subsequent functionalization. The methodology often employs various reagents and conditions tailored to achieve high yields and purity of the desired product.
2.1 Anticholinesterase Activity
Recent studies have demonstrated that compounds related to benzoxazole derivatives exhibit notable inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. For instance, certain analogues have shown IC50 values ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM for AChE and 7.20 ± 2.30 µM to 42.60 ± 6.10 µM for BuChE, indicating their potential as therapeutic agents in treating Alzheimer's disease .
2.2 Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties, particularly against the DprE1 enzyme associated with tuberculosis. In vitro studies revealed that certain derivatives exhibited significant inhibition with IC50 values as low as 2.2 ± 0.1 µM, suggesting their potential role in tuberculosis treatment .
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound:
| Substituent | Position | Effect on Activity |
|---|---|---|
| -NO2 | Meta | Increased AChE inhibition |
| -Cl | Para | Decreased AChE inhibition compared to -NO2 |
| -OCH3 | Various | Modulates overall potency |
The presence of electron-withdrawing groups such as nitro (-NO2) has been correlated with enhanced inhibitory activity against cholinesterases . Conversely, substitutions that introduce steric hindrance or electronic effects can diminish activity.
4.1 In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one:
- AChE Inhibition : Compounds were tested against AChE with results indicating that some analogues outperformed standard inhibitors like Donepezil.
- DprE1 Inhibition : The compound's derivatives were subjected to DprE1 inhibition assays demonstrating promising results for potential anti-tubercular applications .
4.2 Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets, elucidating how structural modifications can enhance binding affinity and specificity .
Chemical Reactions Analysis
Benzoxazole Ring Formation
The benzo[d]oxazole moiety is synthesized through cyclization of N-(3-amino-4-hydroxyphenyl) intermediates. Key steps include:
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Nitration : 4-Hydroxyacetophenone is nitrated with HNO₃/H₂SO₄ at 5–10°C to yield 4-hydroxy-3-nitroacetophenone .
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Reduction : Sodium dithionite reduces the nitro group to an amine, forming 3-amino-4-hydroxyacetophenone intermediates .
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Cyclization : Treatment with cyanogen bromide (BrCN) in methanol/water (1:1) at RT induces cyclization via nucleophilic displacement, forming the oxazole ring .
Critical Cyclization Parameters
| Parameter | Value | Source |
|---|---|---|
| Reagent | Cyanogen bromide | |
| Solvent | Methanol:water (1:1) | |
| Reaction time | 3 hours | |
| Yield | 67–78% |
Functionalization of the 4-Nitrophenyl Group
The 4-nitrophenyl substituent is introduced via Suzuki-Miyaura coupling or pre-functionalization of the aromatic aldehyde precursor. In analogous compounds, nitration is performed before condensation to avoid side reactions at the propenone bridge .
Nitration Conditions
| Parameter | Value | Source |
|---|---|---|
| Nitrating agent | HNO₃ in H₂SO₄ | |
| Temperature | 5–10°C | |
| Yield | ~73% |
Physicochemical Characterization Data
Spectral Properties of Analogous Compounds
| Property | Value (Analog) | Source |
|---|---|---|
| IR (KBr) | 1781 cm⁻¹ (C=O), 1621 cm⁻¹ (C=N) | |
| ¹H-NMR (CDCl₃) | δ 7.04–8.12 (aromatic H), 3.8–4.3 ppm (OCH₃) | |
| MS (ESI+) | m/z 302.2 [M+H]⁺ | |
| Melting Point | 145–147°C |
Stability and Reactivity Insights
-
Hydrolytic Stability : The 3,4,5-trimethoxyphenyl group enhances electron density, stabilizing the propenone bridge against nucleophilic attack .
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Photoreactivity : The E-configuration of the α,β-unsaturated ketone is resistant to UV-induced isomerization due to conjugation with the benzo[d]oxazole ring .
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Nucleophilic Sites : The nitro group at C4′ directs electrophilic substitution to the meta position of the phenyl ring .
Comparative Analysis of Synthetic Routes
This compound’s synthesis and functionalization leverage well-established heterocyclic chemistry principles, with modifications tailored to enhance bioactivity and stability. The integration of spectroscopic validation ensures reproducibility, critical for pharmacological applications.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological activity of chalcones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Heterocyclic Moieties : The target compound’s benzo[d]oxazole group distinguishes it from analogs with simple aryl R1 groups (e.g., CHO27). This bicyclic structure may improve binding to targets like kinases or tubulin via π-π stacking or hydrogen bonding .
- Methoxy Groups : The 3,4,5-trimethoxyphenyl group, common in microtubule-disrupting agents (e.g., combretastatin analogs), is retained in the target compound and CHO25. This group is critical for antimitotic activity .
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?
The compound is typically synthesized via Claisen-Schmidt condensation. For example, analogous chalcone derivatives are prepared by reacting a substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone) with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol under reflux, catalyzed by glacial acetic acid. The benzo[d]oxazol-2-yl moiety is introduced through cyclization or substitution reactions post-condensation . Key steps include:
- Reflux conditions : Ethanol as solvent, 4–6 hours at 70–80°C.
- Work-up : Solvent evaporation under reduced pressure, followed by recrystallization from ethanol or methanol.
- Characterization : Confirmed via -NMR (e.g., coupling constants for E-configuration) and IR (C=O stretch at ~1650 cm) .
Q. How is the E-isomer configuration confirmed in this compound?
The E-configuration is determined using:
- X-ray crystallography : Dihedral angles between the aromatic rings and the enone system (e.g., angles > 150° indicate trans-configuration) .
- NMR spectroscopy : Coupling constants () between α and β protons of the enone system. For E-isomers, values typically range from 12–16 Hz due to trans-vicinal coupling .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) influence the compound’s electronic properties and reactivity?
- Nitro group (4-nitrophenyl) : Enhances electrophilicity of the α,β-unsaturated ketone system, facilitating nucleophilic additions (e.g., Michael additions). UV-Vis spectroscopy shows a red shift in λ due to extended conjugation .
- Methoxy groups (3,4,5-trimethoxyphenyl) : Stabilize the enone via resonance and steric hindrance, reducing undesired isomerization. DFT calculations reveal lowered LUMO energy (-1.8 eV) for the enone, correlating with enhanced reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar chalcones?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding affinity. Use SAR (Structure-Activity Relationship) studies with systematic substituent modifications .
- Assay conditions : Standardize protocols (e.g., MIC for antimicrobial testing, IC for enzyme inhibition) and control for solvent effects (DMSO vs. aqueous buffers) .
Q. What methodologies optimize crystallinity for X-ray diffraction studies of this compound?
- Solvent selection : Slow evaporation from mixed solvents (e.g., ethanol:DCM, 3:1) promotes single-crystal growth.
- Temperature control : Crystallization at 4°C reduces thermal motion artifacts.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O and π–π stacking) critical for lattice stability .
Methodological Challenges and Solutions
Q. How are competing side reactions (e.g., Z-isomer formation or oxazole ring degradation) mitigated during synthesis?
- Kinetic control : Shorter reaction times (2–3 hours) and lower temperatures (50–60°C) favor E-isomer formation.
- Protecting groups : Temporarily protect the oxazole nitrogen with acetyl groups to prevent ring-opening under acidic conditions .
Q. What advanced spectroscopic techniques validate the compound’s stability under physiological conditions?
- LC-MS/MS : Monitors degradation products (e.g., nitro group reduction to amine) in simulated gastric fluid (pH 1.2) and blood plasma.
- DSC (Differential Scanning Calorimetry) : Determines thermal decomposition thresholds (>200°C indicates high stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
